molecular formula C8H9ClN2O4 B6604082 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride CAS No. 2174001-50-2

2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride

Cat. No.: B6604082
CAS No.: 2174001-50-2
M. Wt: 232.62 g/mol
InChI Key: MMWZHFKSCHHVOI-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring an imidazo-oxazine core substituted with a formyl group at position 2 and a carboxylic acid hydrochloride moiety at position 2. Key properties include:

  • Molecular Formula: C₈H₉ClN₂O₄
  • Molecular Weight: 232.62 g/mol
  • CAS Numbers: 1379207-13-2 and EN300-1666722 (discrepancies noted between sources)
  • Purity: ≥95% (HPLC)
  • Commercial Availability: Offered by Enamine Ltd and CymitQuimica in quantities ranging from 50 mg (€789) to 500 mg (€2,349) .

The compound’s reactivity is influenced by its formyl and carboxylic acid groups, making it a versatile intermediate for synthesizing pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.ClH/c11-3-5-7(8(12)13)10-1-2-14-4-6(10)9-5;/h3H,1-2,4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWZHFKSCHHVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C(=O)O)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable imidazole derivative with a formylating agent, followed by cyclization and hydrochloride salt formation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of reactors, temperature control systems, and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted imidazo[2,1-c][1,4]oxazine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 2-Bromo-5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-Carboxylate

  • Molecular Formula : C₉H₁₀BrN₂O₃ (estimated)
  • Substituents : Bromo at position 2, methyl ester at position 3 .
  • Key Differences :
    • The bromo substituent enhances electrophilic reactivity compared to the formyl group in the target compound.
    • The methyl ester group (vs. carboxylic acid hydrochloride) reduces polarity, improving lipid solubility for membrane permeability .

Methyl 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-Carboxylate (CAS 2044712-66-3)

  • Molecular Formula : C₈H₁₀N₂O₃
  • Substituents : Methyl ester at position 2; unsubstituted at position 3 .
  • Key Differences :
    • Lack of a formyl group limits its utility in condensation reactions (e.g., Schiff base formation).
    • Neutral carboxylate ester (vs. hydrochloride salt) alters solubility in aqueous media .

2-Bromo-5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-Carbonyl Derivatives

  • Example : 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonyl-N-(2-bromophenyl)-2,2,2-trifluoroacetamide
  • Molecular Formula : C₁₄H₁₀Br₂F₃N₃O₂
  • The trifluoroacetamide group introduces strong electron-withdrawing effects, altering electronic properties compared to the formyl-carboxylic acid system .

Physicochemical and Functional Group Analysis

Table 1: Comparative Properties of Selected Imidazo-Oxazine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups CAS Number
Target Compound C₈H₉ClN₂O₄ 232.62 Formyl (2), COOH·HCl (3) Formyl, Carboxylic acid salt 1379207-13-2
Methyl 2-Bromo Derivative C₉H₁₀BrN₂O₃ ~285.10 Br (2), COOCH₃ (3) Bromo, Methyl ester N/A
Methyl Ester at Position 2 C₈H₁₀N₂O₃ 182.18 COOCH₃ (2) Methyl ester 2044712-66-3
Bromo-Trifluoroacetamide Derivative C₁₄H₁₀Br₂F₃N₃O₂ 475.06 Br (2), CF₃CONH-aryl (3) Bromo, Trifluoroacetamide EN300-310835

Biological Activity

2-Formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₈H₈N₂O₄
  • Molecular Weight : 196.16 g/mol
  • CAS Number : 2167096-33-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits promising properties such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that imidazo derivatives often possess significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. A cytotoxicity assay performed on human cervical carcinoma HeLa cells revealed that it exhibits significant inhibitory activity. The half-maximal inhibitory concentration (IC₅₀) values were determined to be in the range of 25 to 150 μM, indicating a strong cytotoxic effect .

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways crucial for cell survival and proliferation:

  • Inhibition of Protein Geranylgeranylation : The compound has been shown to disrupt Rab geranylgeranyl transferase (RGGT) activity, which is essential for the prenylation of small GTPases involved in cancer cell signaling .
  • Induction of Apoptosis : It is suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was observed in HeLa cells treated with varying concentrations of the compound .

Case Studies and Research Findings

StudyObjectiveFindings
Wiemer et al. (2009)Evaluate cytotoxicityIC₅₀ values < 150 μM for several imidazo derivatives against HeLa cells .
Kazmierczak et al. (2017)Investigate RGGT inhibitionCompound significantly inhibited Rab11A prenylation .
Frontiers in Chemistry (2020)Synthesis and activity evaluationIdentified structure–activity relationships (SAR) demonstrating the importance of substituents at the C6 position for biological activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the imidazo[2,1-c][1,4]oxazine scaffold can enhance or diminish biological activity. Notably:

  • Substituents at the C6 position have been identified as critical for maintaining high levels of RGGT inhibition.
  • Variations in functional groups can lead to different levels of cytotoxicity against cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key parameters influence yield?

The synthesis of this compound can be optimized using methodologies adapted from analogous heterocyclic systems. For example, refluxing precursors (e.g., substituted aminothiazolones or arylthioureas) with sodium acetate in acetic acid under controlled conditions (3–5 hours) is a common strategy to form imidazo-oxazine cores . Key parameters include:

  • Molar ratios : A 1.1:1 ratio of aldehyde-containing precursors to nucleophiles minimizes unreacted starting material.
  • Temperature : Reflux (~110–120°C in acetic acid) ensures efficient cyclization.
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Critical characterization methods include:

  • HPLC/MS : To confirm molecular weight (232.62 g/mol) and detect impurities (<5%) .
  • NMR spectroscopy : ¹H/¹³C NMR for verifying formyl (δ ~9–10 ppm) and carboxylic acid protons (if deprotonated).
  • Elemental analysis : Validate empirical formula (C₈H₉ClN₂O₄) and chloride content .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks or HPLC retention times)?

Discrepancies often arise from:

  • Tautomerism : The imidazo-oxazine core may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR or deuterated solvents to stabilize dominant forms .
  • By-products : Unreacted intermediates (e.g., uncyclized aldehydes) can co-elute in HPLC. Optimize gradient elution with C18 columns and compare retention times against synthetic intermediates .
  • Degradation : Hydrochloride salts may hydrolyze under acidic conditions. Conduct stability studies in DMSO-d₆ or deuterated water to track decomposition .

Q. What strategies are effective for optimizing reaction conditions to minimize by-products?

  • Solvent screening : Replace acetic acid with mixed solvents (e.g., acetic acid/THF) to enhance solubility of hydrophobic intermediates .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce reaction time .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track aldehyde consumption and optimize reaction termination .

Q. How should researchers address contradictions in reported CAS numbers or molecular descriptors?

Discrepancies in identifiers (e.g., CAS: EN300-1666722 vs. 1379207-13-2 ) require cross-validation:

  • Database cross-referencing : Use SciFinder or Reaxys to verify CAS numbers against structural descriptors.
  • Batch analysis : Compare lot-specific analytical data (e.g., HRMS, elemental analysis) from commercial suppliers .

Methodological Recommendations

  • Scale-up synthesis : Use flow chemistry to maintain consistent heating and mixing for multi-gram batches .
  • Derivatization : Protect the formyl group with tert-butoxycarbonyl (Boc) before modifying the carboxylic acid .
  • Troubleshooting : For low yields, screen alternative bases (e.g., K₂CO₃) or microwave-assisted heating .

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